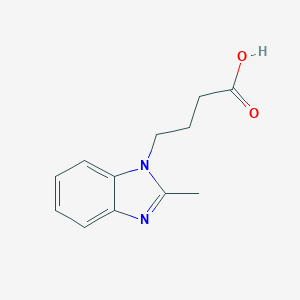

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Descripción general

Descripción

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid typically involves the following steps:

Formation of 2-methyl-1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with acetic acid under acidic conditions.

Alkylation: The 2-methyl-1H-benzimidazole is then alkylated with 4-chlorobutyric acid in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex molecules through various chemical reactions such as:

- Nucleophilic substitutions at the benzimidazole ring.

- Oxidation and reduction reactions , leading to derivatives with varied functional groups.

Research has indicated that this compound may exhibit significant biological properties, including:

- Antimicrobial Activity: Studies have shown that derivatives of benzimidazole compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties: Some benzimidazole derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Medical Applications

The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets:

- Enzyme Inhibition: The benzimidazole ring structure allows for binding with specific enzymes, potentially modulating their activity.

- Drug Development: Its derivatives are being assessed for efficacy in treating various diseases, including cancer and infectious diseases.

Industrial Uses

In addition to its applications in research and medicine, this compound is also utilized in industrial processes:

- Catalyst Development: The compound may serve as a catalyst in chemical reactions, enhancing reaction rates and selectivity.

- Material Science: Its unique properties make it suitable for developing new materials with specific characteristics required in various applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Title | Findings |

|---|---|

| "Antimicrobial Activity of Benzimidazole Derivatives" | Demonstrated significant inhibition of bacterial growth by compounds derived from benzimidazole structures. |

| "Synthesis and Evaluation of Anticancer Agents" | Identified several derivatives that effectively induced apoptosis in human cancer cell lines. |

| "Catalytic Properties of Benzimidazole Compounds" | Showed enhanced catalytic activity in organic transformations compared to traditional catalysts. |

Mecanismo De Acción

The mechanism of action of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

Bendamustine: A nitrogen mustard derivative with a benzimidazole ring, used as an anticancer agent.

Albendazole: A benzimidazole derivative used as an anthelmintic.

Mebendazole: Another benzimidazole derivative used to treat parasitic worm infections.

Uniqueness

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is unique due to its specific structure, which combines the benzimidazole ring with a butanoic acid side chain. This unique structure may confer specific biological activities and chemical reactivity that differ from other benzimidazole derivatives.

Actividad Biológica

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , which consists of a benzimidazole moiety linked to a butanoic acid chain. The structural features contribute to its interaction with biological targets, enhancing its pharmacological profile.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may interact with histone deacetylases (HDACs), which are important in regulating gene expression and cellular differentiation .

- DNA Interaction : Studies indicate that similar benzimidazole derivatives can bind to DNA, potentially interfering with replication and transcription processes, thereby exerting antitumor effects .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation, which are vital in cancer biology .

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Saccharomyces cerevisiae | Eukaryotic model for antifungal testing |

The compound's effectiveness against these microorganisms suggests potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies:

- Cell Proliferation Inhibition : In vitro assays demonstrate that the compound can significantly inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies .

- Mechanisms of Action : The anticancer effects may be attributed to the compound's ability to induce apoptosis and inhibit angiogenesis through modulation of specific signaling pathways .

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives, including this compound:

- Study on Antitumor Activity :

- Antimicrobial Efficacy Evaluation :

Propiedades

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115444-73-0 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.